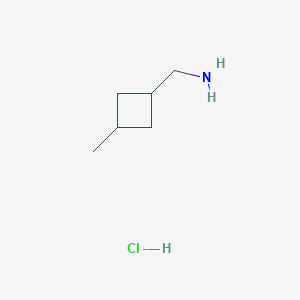

(3-Methylcyclobutyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(3-methylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-2-6(3-5)4-7;/h5-6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROIRQCOJJUVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445951-46-1 | |

| Record name | 1-(3-methylcyclobutyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Methylcyclobutyl)methanamine hydrochloride physical and chemical properties

An In-depth Technical Guide to (3-Methylcyclobutyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

This compound is a substituted cyclobutane derivative that serves as a valuable building block in modern medicinal chemistry. Its structurally constrained, yet three-dimensional, aliphatic scaffold is of significant interest to drug development professionals seeking to explore novel chemical space and optimize the pharmacokinetic properties of lead compounds. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound. While specific experimental data for properties such as melting point and solubility are not widely published, this document synthesizes available information from chemical suppliers, computational models, and established principles of organic chemistry to offer a robust profile for researchers. We will delve into its structural identification, expected analytical characteristics, fundamental reactivity, and its application as a pharmaceutical intermediate, particularly in the development of agents targeting the central nervous system (CNS)[1]. Furthermore, this guide outlines standard laboratory protocols for its characterization and provides essential safety and handling information derived from closely related analogs.

II. Compound Identification and Structure

Accurate identification is the cornerstone of chemical research. This compound is identified by a unique Chemical Abstracts Service (CAS) number and is defined by its specific molecular structure and formula.

-

Chemical Name: this compound

-

Synonyms: C-(3-Methyl-cyclobutyl)-methylamine hydrochloride[2]

The structure consists of a cyclobutane ring substituted with a methyl group and a methanamine group, which is protonated and paired with a chloride counter-ion. The presence of two substituents on the cyclobutane ring means that cis/trans isomerism is possible. Commercial sources often supply this material as a mixture of isomers unless specified otherwise.

Caption: 2D Structure of this compound.

III. Physicochemical and Computational Properties

The physicochemical properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. The hydrochloride salt form generally enhances water solubility and stability compared to the free amine, a crucial attribute for pharmaceutical applications[5][6].

| Property | Value / Information | Source |

| Molecular Weight | 135.64 g/mol | [2] |

| Physical Form | Solid (predicted) | |

| Melting Point | Data not available. For reference, Methylamine HCl melts at 226 °C. | [7] |

| Solubility | Data not available. Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic salt nature. Insoluble in nonpolar solvents. | [5][8][9] |

| SMILES | CC1CC(CN)C1.Cl | [2] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |

| LogP (calculated) | 1.413 | [2] |

| Hydrogen Bond Donors | 1 (as free base) | [2] |

| Hydrogen Bond Acceptors | 1 (as free base) | [2] |

| Rotatable Bonds | 1 | [2] |

| Purity | Typically ≥95% - ≥97% (supplier dependent) | [2][3] |

IV. Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this compound are available on request from suppliers, this section outlines the expected analytical signatures based on its structure[10][11][12].

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the cyclobutane ring's puckered nature and potential cis/trans isomers. Key expected signals include:

-

~0.9-1.2 ppm: A doublet corresponding to the methyl (CH₃) protons.

-

~1.5-2.8 ppm: A series of complex multiplets arising from the protons on the cyclobutane ring (CH, CH₂) and the methylene bridge (CH₂-N).

-

~8.0-8.5 ppm: A broad singlet corresponding to the ammonium (-NH₃⁺) protons. This signal's position is solvent-dependent and may broaden or disappear upon D₂O exchange.

¹³C NMR Spectroscopy: The number of signals will depend on the symmetry of the cis/trans isomers. For a single isomer, six distinct carbon signals are expected: one for the CH₃ group, one for the CH₂-N group, and four for the carbons within the cyclobutane ring.

Infrared (IR) Spectroscopy: As an amine hydrochloride salt, the IR spectrum should display characteristic absorption bands that distinguish it from its free amine form.

-

~2800-3100 cm⁻¹: A broad, strong absorption envelope due to the N-H stretching vibrations of the R-NH₃⁺ group. This often overlaps with the C-H stretching bands.[6]

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl groups.

-

~1500-1600 cm⁻¹: Asymmetric N-H bending vibrations.

-

~1400-1470 cm⁻¹: C-H bending (scissoring) vibrations.

Mass Spectrometry (MS): When analyzed by techniques like Electrospray Ionization (ESI-MS), the spectrum would be expected to show a prominent ion corresponding to the free base (the cation).

-

Expected [M+H]⁺ of free base: The molecular weight of the free amine (C₆H₁₃N) is 99.11 g/mol . Therefore, the primary ion observed would be at m/z = 100.12. Fragmentation would likely involve the loss of the methyl group or cleavage of the cyclobutane ring.

Caption: Workflow for Analytical Characterization.

V. Chemical Reactivity and Applications in Drug Development

The primary utility of this compound lies in its role as a stable precursor to the corresponding free primary amine. As a salt, it is generally crystalline, non-volatile, and easier to handle and store than the often-liquid and more reactive free amine.

Key Reactivity Principles:

-

Deprotonation: The hydrochloride salt is an acid-base adduct. Treatment with a suitable base (e.g., NaOH, Et₃N, or an ion-exchange resin) neutralizes the hydrochloric acid, liberating the nucleophilic free amine. This is the crucial first step for most synthetic applications.[8][13]

-

Nucleophilic Reactions of the Free Amine: Once liberated, the primary amine is a potent nucleophile and can participate in a wide range of bond-forming reactions essential for drug synthesis.[14]

-

Amide Coupling: Reacts with activated carboxylic acids (like acyl chlorides), acid anhydrides, or carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU) to form stable amide bonds.[13] This is one of the most common reactions in medicinal chemistry.

-

Reductive Amination: Reacts with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield secondary or tertiary amines.

-

N-Alkylation: Can be alkylated with alkyl halides or other electrophiles, although over-alkylation can be a challenge.

-

Applications in CNS Drug Development: The incorporation of small, rigid aliphatic rings like the methylcyclobutane moiety is a common strategy in CNS drug design. This structural motif can:

-

Improve Metabolic Stability: By replacing more metabolically labile groups.

-

Enhance Receptor Binding: By orienting key functional groups in a specific, three-dimensional arrangement to fit a target's binding pocket.

-

Optimize Physicochemical Properties: Such as solubility and lipophilicity (LogP), which are critical for crossing the blood-brain barrier.

This compound has been identified as a building block for bioactive molecules and CNS agents, making it a valuable tool for researchers exploring new treatments for neurological and psychiatric disorders[1].

VI. Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogs, such as (1-Methylcyclobutyl)methanamine HCl, provides essential guidance. The compound should be handled by trained personnel in a well-ventilated chemical laboratory.

Hazard Identification (based on analogs):

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 4°C, protected from light[2], while others suggest room temperature under an inert atmosphere. Follow the supplier-specific recommendation.

Caption: Recommended Safe Handling Workflow.

VII. Standard Experimental Protocols

The following are generalized, field-proven protocols for the analysis of a solid amine hydrochloride sample like this compound.

Protocol 1: ¹H NMR Sample Preparation and Analysis

-

Rationale: To obtain a high-resolution proton spectrum for structural verification. Deuterated solvents are used to avoid large solvent signals in the spectrum. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine salts as it readily dissolves them and the acidic N-H protons are often clearly visible.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) to the NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube securely and vortex or invert gently until the solid is completely dissolved. A brief period in a sonicator bath can aid dissolution.

-

Wipe the outside of the NMR tube clean and place it in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition involves 16-64 scans.

-

Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Protocol 2: Solid-State Infrared (IR) Spectroscopy

-

Rationale: To obtain a vibrational spectrum of the compound to identify key functional groups, particularly the ammonium (R-NH₃⁺) group. Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Methodology:

-

Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum in air.

-

Place a small amount of the solid (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

The resulting spectrum will be displayed in absorbance or transmittance.

-

After analysis, release the press, and carefully clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.

-

VIII. References

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from --INVALID-LINK--

-

MySkinRecipes. (n.d.). (3-Methylcyclobutyl)methanaminehydrochloride. Retrieved from --INVALID-LINK--

-

Purdue University. (n.d.). Amines. Retrieved from --INVALID-LINK--

-

Quora. (2018). What is the reaction between hydrochloric and amine? Retrieved from --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Retrieved from --INVALID-LINK--

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from --INVALID-LINK--

-

Chemister.ru. (n.d.). methylamine hydrochloride. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). (3-methoxycyclobutyl)methanamine hydrochloride(2137677-39-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). (1-Methylcyclobutyl)methanamine HCl. Retrieved from --INVALID-LINK--

-

ChemScene. (n.d.). 1445951-46-1 | this compound. Retrieved from --INVALID-LINK--

-

ACS Publications. (n.d.). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 1445951-46-1|this compound. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 34577-92-9|(3-Methylcyclobutyl)methanamine. Retrieved from --INVALID-LINK--

-

Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 1-(3-Methylcyclobutyl)methanamine hydrochloride. Retrieved from --INVALID-LINK--

-

AChemBlock. (n.d.). (3-methylcyclobutyl)methanamine;hydrochloride 95%. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). (cis-3-Methylcyclobutyl)methanamine hydrochloride. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 3-Methylcyclobutan-1-amine. Retrieved from --INVALID-LINK--

-

Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). (3-Methylcyclopentyl)methanamine. Retrieved from --INVALID-LINK--

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from --INVALID-LINK--

-

PubMed. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Retrieved from --INVALID-LINK--

References

- 1. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. (3-methylcyclobutyl)methanamine;hydrochloride 95% | CAS: 1445951-46-1 | AChemBlock [achemblock.com]

- 4. 1-(3-Methylcyclobutyl)methanamine hydrochloride | C6H14ClN | CID 118798380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amines, [chemed.chem.purdue.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. methylamine hydrochloride [chemister.ru]

- 8. quora.com [quora.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1445951-46-1|this compound|BLD Pharm [bldpharm.com]

- 11. 34577-92-9|(3-Methylcyclobutyl)methanamine|BLD Pharm [bldpharm.com]

- 12. (cis-3-Methylcyclobutyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to (3-Methylcyclobutyl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Methylcyclobutyl)methanamine hydrochloride, CAS number 1445951-46-1. In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing drug candidates with superior pharmacological profiles. This compound has emerged as a valuable building block, offering a rigid cyclobutane scaffold that imparts desirable conformational constraints. This guide will delve into the physicochemical properties, the synthetic rationale for its use, potential applications in drug design, and the analytical considerations for its characterization, drawing upon the broader context of cyclobutane derivatives in pharmaceutical research.

Core Compound Profile

This compound is a primary amine featuring a methyl-substituted cyclobutane ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable for use in various synthetic transformations and for handling and storage.

| Property | Value | Source |

| CAS Number | 1445951-46-1 | [1][2] |

| Molecular Formula | C₆H₁₄ClN | [1][3] |

| Molecular Weight | 135.64 g/mol | [1] |

| Synonyms | C-(3-METHYL-CYCLOBUTYL)-METHYLAMINE HYDROCHLORIDE | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | 4°C, protect from light | [1] |

The Strategic Importance of the Cyclobutane Moiety in Medicinal Chemistry

The incorporation of a cyclobutane ring, such as the one present in this compound, is a deliberate strategy in drug design to address several key challenges in lead optimization. The rigid and puckered conformation of the cyclobutane scaffold offers distinct advantages over more flexible aliphatic chains or larger cycloalkanes.[4][5]

Key benefits include:

-

Conformational Rigidity: The strained four-membered ring restricts the number of accessible conformations of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.

-

Improved Metabolic Stability: The cyclobutane core can block sites of metabolism that would otherwise be susceptible to enzymatic degradation in more flexible analogues. This can lead to an improved pharmacokinetic profile, including a longer half-life.

-

Enhanced Selectivity: By locking the pharmacophoric elements in a specific spatial arrangement, the cyclobutane scaffold can favor binding to the desired target over off-targets, thereby improving the selectivity and reducing the potential for side effects.

-

Access to Novel Chemical Space: The three-dimensional nature of the cyclobutane ring allows for the exploration of new vector spaces for substituent placement, enabling the fine-tuning of structure-activity relationships (SAR).[4]

Caption: The strategic advantages of incorporating a cyclobutane scaffold in drug design.

Synthetic Considerations and Applications

General Synthetic Strategies for Cyclobutane Amines

The synthesis of substituted cyclobutane amines often involves multi-step sequences. Common approaches include:

-

[2+2] Cycloaddition Reactions: This is a powerful method for the construction of the cyclobutane ring, often followed by functional group interconversions to install the desired amine functionality.

-

Ring Expansion/Contraction Reactions: The transformation of other ring systems can also lead to the formation of cyclobutane derivatives.

-

Functionalization of Pre-existing Cyclobutane Cores: Commercially available cyclobutane-containing starting materials can be chemically modified to introduce the aminomethyl group.

Application in Lead Optimization

This compound is an ideal building block for structure-activity relationship (SAR) studies. The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the systematic exploration of the chemical space around the cyclobutane core. Its use is particularly valuable in the development of agents targeting the central nervous system and other bioactive molecules where metabolic stability and precise positioning of functional groups are critical.[4]

Caption: Synthetic utility of this compound in generating diverse molecular libraries.

Analytical Characterization

Due to the chiral center at the 3-position of the cyclobutane ring and the potential for cis/trans isomerism, the analytical characterization of this compound and its derivatives requires careful consideration.

Spectroscopic and Chromatographic Techniques

A combination of analytical techniques is essential for the unambiguous structure elucidation and purity assessment of this compound and its derivatives.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of the molecule. |

| Mass Spectrometry (MS) | Provides accurate mass determination to confirm the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | Used for purity assessment and can be adapted with chiral stationary phases for the separation of enantiomers and diastereomers. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of key functional groups, such as the primary amine. |

Protocol: Chiral HPLC for Stereoisomer Resolution

Given the potential for stereoisomers, a chiral HPLC method would be a critical component of any quality control or research workflow involving this compound. While a specific method for this exact molecule is not published, a general protocol for the chiral separation of primary amines can be adapted.

Objective: To resolve the stereoisomers of (3-Methylcyclobutyl)methanamine or its derivatives.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based).

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small percentage of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape.

-

Sample of (3-Methylcyclobutyl)methanamine or its derivative dissolved in the mobile phase.

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

-

Chromatographic Separation: Run the chromatogram under isocratic conditions.

-

Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength.

-

Data Analysis: Integrate the peaks corresponding to the different stereoisomers to determine their relative ratios and enantiomeric or diastereomeric excess.

Causality behind Experimental Choices:

-

The choice of a chiral stationary phase is critical as it provides the chiral environment necessary to differentiate between the stereoisomers.

-

The mobile phase composition is optimized to achieve a balance between resolution and analysis time. The amine modifier is essential to prevent peak tailing by interacting with the basic amine analyte.

-

UV detection is a common and robust method for detecting compounds with chromophores. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary.

Conclusion

This compound is a valuable and strategic building block for medicinal chemists and drug discovery professionals. Its rigid cyclobutane scaffold offers a powerful tool to imbue drug candidates with improved potency, selectivity, and metabolic stability. While detailed, publicly available research specifically on this compound is limited, its utility can be inferred from the extensive body of literature on the application of cyclobutane derivatives in drug design. The synthetic versatility of its primary amine functionality allows for its incorporation into a wide array of molecular architectures, making it a key component in the construction of diverse chemical libraries for screening and lead optimization. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of building blocks like this compound is set to increase.

References

- 1. 1445951-46-1|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(3-Methylcyclobutyl)methanamine hydrochloride | C6H14ClN | CID 118798380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]

- 5. 1445951-46-1 | CAS DataBase [m.chemicalbook.com]

(3-Methylcyclobutyl)methanamine Hydrochloride: An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of Saturated Ring Systems in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of saturated carbocyclic moieties has become a cornerstone of rational drug design. These structural motifs offer a departure from the predominantly flat, aromatic systems that have historically characterized many therapeutic agents. The cyclobutane ring, in particular, provides a rigid, three-dimensional scaffold that can confer significant advantages in terms of metabolic stability, lipophilicity, and the precise spatial orientation of pharmacophoric elements. This guide focuses on (3-Methylcyclobutyl)methanamine hydrochloride, a versatile building block that exemplifies the potential of substituted cyclobutanes to unlock novel chemical space and address complex biological targets.

Core Molecular Attributes

A comprehensive understanding of the fundamental molecular and physical properties of this compound is essential for its effective application in synthetic and medicinal chemistry programs.

Molecular Structure and Stereochemistry

The chemical structure of this compound is characterized by a four-membered carbocyclic ring bearing a methyl group and a methanamine hydrochloride substituent. The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers, a critical consideration for stereospecific synthesis and biological evaluation.

Figure 1: Chemical structure of this compound, illustrating the core cyclobutane ring with its substituents.

Physicochemical Properties

A summary of the key physicochemical data for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C6H14ClN | [1][2] |

| Molecular Weight | 135.64 g/mol | [2] |

| Canonical SMILES | CC1CC(C1)CN.Cl | |

| CAS Number | 1445951-46-1 | [2][3] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.

Synthetic Pathway Overview

A representative synthetic route is outlined below, commencing from a commercially available starting material and proceeding through key chemical transformations.

Figure 2: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-methylcyclobutanecarbonitrile.

Materials:

-

3-Methylcyclobutanecarbonitrile

-

Lithium aluminum hydride (LiAlH4) or a suitable hydrogenation catalyst (e.g., Raney Nickel)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reduction of the Nitrile:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.

-

A solution of 3-methylcyclobutanecarbonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).

-

Upon completion of the addition, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).

-

-

Work-up and Isolation of the Free Amine:

-

The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

The resulting aluminum salts are removed by filtration, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude (3-Methylcyclobutyl)methanamine.

-

-

Formation of the Hydrochloride Salt:

-

The crude amine is redissolved in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

A solution of hydrochloric acid in ethanol or ether is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

-

Self-Validation: The identity and purity of the final product should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared with literature values.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its utility stems from the unique structural and conformational properties of the cyclobutane ring.

-

CNS Agents: The rigid cyclobutane scaffold can be used to develop ligands for central nervous system targets with improved selectivity and pharmacokinetic profiles.

-

Bioactive Molecules: The primary amine functionality serves as a key handle for the introduction of diverse substituents and the construction of more complex molecular architectures.

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.

References

(3-Methylcyclobutyl)methanamine hydrochloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of (3-Methylcyclobutyl)methanamine Hydrochloride

Introduction

This compound is a key building block in medicinal chemistry, valued for its unique cyclobutane scaffold which imparts specific conformational constraints and physicochemical properties to drug candidates. Its structure is of interest to researchers in drug development, particularly for agents targeting the central nervous system and other bioactive molecules.[1] The successful incorporation of this moiety into complex pharmaceutical agents hinges on the availability of high-purity material, necessitating robust and well-characterized methods for its synthesis and purification.

This guide provides a comprehensive overview of the prevalent synthetic routes and purification strategies for this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. We will explore the transformation of common precursors, the critical conversion to the hydrochloride salt, and the final purification to achieve the stringent purity levels required for pharmaceutical research.

Part 1: Core Synthetic Strategies

The synthesis of (3-Methylcyclobutyl)methanamine typically originates from a precursor containing the intact 3-methylcyclobutane ring with a one-carbon functional group (C1 extension) that can be converted into an aminomethyl group. The two most common and effective strategies involve the reduction of a nitrile or an amide.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target amine hydrochloride to its freebase form, which can be traced back to either 3-methylcyclobutanecarbonitrile or 3-methylcyclobutanecarboxamide. These precursors, in turn, are accessible from the more common starting material, 3-methylcyclobutane-1-carboxylic acid.[2]

References

An In-Depth Technical Guide on the Solubility of (3-Methylcyclobutyl)methanamine Hydrochloride in Organic Solvents

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (3-Methylcyclobutyl)methanamine hydrochloride (CAS 1445951-46-1)[1][2][3], a primary amine salt, in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive assessment methodologies, and detailed experimental protocols. By synthesizing theoretical knowledge with practical, field-proven techniques, this guide serves as an essential resource for professionals in pharmaceutical development, chemical synthesis, and formulation science, enabling a robust approach to solvent selection and process optimization.

Introduction: The Physicochemical Landscape of an Amine Salt

This compound is an organic salt with the molecular formula C₆H₁₄ClN[1]. As the hydrochloride salt of a primary amine, its structure comprises a positively charged ammonium cation and a chloride anion. This ionic character is the dominant factor governing its solubility profile. In drug development and chemical synthesis, understanding a compound's solubility is critical for everything from choosing an appropriate reaction medium to designing effective purification strategies and formulating bioavailable drug products[4][5]. Amine salts are frequently utilized to enhance the water solubility of parent amine compounds, a crucial attribute for many pharmaceutical applications[5][6]. However, their solubility in less polar organic solvents can be limited, presenting challenges for formulation and synthesis[7][8]. This guide will systematically deconstruct the factors that influence the solubility of this compound and provide a clear path for its experimental determination.

Molecular Structure:

-

Cation: (3-Methylcyclobutyl)methanaminium

-

Anion: Chloride (Cl⁻)

-

Molecular Weight: 135.64 g/mol [1]

-

Key Features: Ionic salt, presence of a non-polar cyclobutyl group and a polar ammonium group.

Theoretical Principles: Deconstructing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For an ionic compound like this compound, the process of dissolution in an organic solvent requires overcoming the strong electrostatic forces of its crystal lattice and establishing favorable interactions between its ions and the solvent molecules.

The "Like Dissolves Like" Paradigm

The adage "like dissolves like" serves as a fundamental first principle in solubility prediction[9][10][11][12]. For an ionic salt, this means solvents with a high degree of polarity are required to effectively solvate the constituent ions.

-

Polar Solvents: These solvents possess significant dipole moments and high dielectric constants. They can effectively shield the positive (ammonium) and negative (chloride) ions from each other, weakening the ionic bonds holding the crystal lattice together and promoting dissolution[9][13].

-

Non-polar Solvents: Solvents like hexane or toluene lack the polarity needed to interact favorably with charged ions. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces that would be formed between the ions and the non-polar solvent molecules, resulting in very low solubility[9][10].

The Critical Role of Solvent Properties

Beyond simple polarity, several specific solvent properties dictate their solvating power for ionic species:

-

Dielectric Constant (ε): This property reflects a solvent's ability to reduce the electrostatic force between two charges. Solvents with high dielectric constants are more effective at separating ions and preventing their reassociation into a solid lattice[13].

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial.

-

Protic Solvents (e.g., alcohols, water) are excellent hydrogen bond donors and can strongly solvate the chloride anion (Cl⁻). The ammonium cation (R-NH₃⁺) can also donate hydrogen bonds to solvent molecules that are hydrogen bond acceptors (e.g., the oxygen in alcohols or ketones)[10].

-

Aprotic Polar Solvents (e.g., DMSO, DMF) are strong hydrogen bond acceptors but lack a donor proton. They can solvate the cation effectively but are less efficient at solvating the small chloride anion compared to protic solvents.

-

-

Crystal Lattice Energy: This is the energy released when ions in the gaseous state form a solid crystal. Before dissolution can occur, the solvent-ion interactions must provide enough energy to overcome this lattice energy. Amine hydrochloride salts can have significant lattice energies, making them insoluble in many organic solvents[8].

The Influence of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature[9][12][13]. The added thermal energy increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's crystal lattice[9]. This relationship, however, must be determined experimentally for each specific solute-solvent system.

Predictive Assessment of Solubility

Based on the principles above, we can make qualitative predictions about the solubility of this compound in a range of common organic solvents. These predictions are a vital first step in experimental design, helping to narrow the field of potential solvents for a given application.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Dielectric Constant (ε) at 20°C | Type | Key Interactions | Predicted Solubility |

| Non-Polar Aprotic | Hexane | 1.88 | Aprotic | Van der Waals forces only | Very Low / Insoluble |

| Toluene | 2.38 | Aprotic | Van der Waals, π-system | Very Low / Insoluble | |

| Polar Aprotic | Dichloromethane (DCM) | 9.08 | Aprotic | Dipole-ion | Low |

| Acetone | 20.7 | Aprotic | Dipole-ion, H-bond acceptor | Low to Moderate | |

| Acetonitrile (ACN) | 37.5 | Aprotic | Dipole-ion, H-bond acceptor | Moderate | |

| Dimethylformamide (DMF) | 36.7 | Aprotic | Dipole-ion, H-bond acceptor | Moderate to High | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Aprotic | Dipole-ion, H-bond acceptor | High | |

| Polar Protic | Isopropanol (IPA) | 19.9 | Protic | H-bonding, Dipole-ion | Moderate |

| Ethanol | 24.5 | Protic | H-bonding, Dipole-ion | Moderate to High | |

| Methanol | 32.7 | Protic | H-bonding, Dipole-ion | High | |

| Water | 80.1 | Protic | H-bonding, Dipole-ion | Very High |

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions must be confirmed by empirical data. The "shake-flask" method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound[14][15]. The protocol involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, CAD, or MS)[4][16][17][18][19]

Protocol:

-

Preparation of Samples:

-

For each solvent to be tested, add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the test solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A 24-hour period is common, but 48 or 72 hours may be necessary to confirm that the concentration in solution has plateaued[15].

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour. Centrifugation can be used to accelerate this process.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that could artificially inflate the measured concentration[16][17].

-

-

Quantification by HPLC:

-

Prepare a calibration curve by making a series of standard solutions of the compound in the test solvent at known concentrations[16][18].

-

Prepare one or more dilutions of the filtered sample to ensure the final concentration falls within the linear range of the calibration curve.

-

Inject the standards and the diluted sample(s) into the HPLC system.

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Key Scientific Considerations and Troubleshooting

-

Polymorphism: The crystal form of the solid can affect its solubility[20]. Ensure the same batch and form of the compound are used for all experiments to maintain consistency. Thermodynamic solubility should be measured against the most stable crystalline form.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a polar salt. Always use high-purity, dry solvents.

-

pH Effects: In protic solvents, the pH can influence the equilibrium between the amine salt and its free base form. For non-aqueous organic solvents, this is less of a concern but should be considered if acidic or basic impurities are present.

-

Verification of Equilibrium: To confirm that equilibrium has been reached, samples can be collected at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between later time points[15].

Conclusion

References

- 1. chemscene.com [chemscene.com]

- 2. (3-methylcyclobutyl)methanamine;hydrochloride 95% | CAS: 1445951-46-1 | AChemBlock [achemblock.com]

- 3. 1445951-46-1|this compound|BLD Pharm [bldpharm.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. Khan Academy [khanacademy.org]

- 12. byjus.com [byjus.com]

- 13. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

- 18. bhu.ac.in [bhu.ac.in]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stability and Storage of (3-Methylcyclobutyl)methanamine Hydrochloride

Introduction

(3-Methylcyclobutyl)methanamine hydrochloride is a primary amine hydrochloride containing a cyclobutane moiety. This structural motif is of growing interest in medicinal chemistry for its ability to introduce three-dimensionality and conformational restriction into drug candidates.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its chemical and physical stability is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from discovery and development to manufacturing and clinical use. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon general principles of amine salt chemistry, the reactivity of cyclobutane rings, and regulatory guidelines for stability testing. While specific stability data for this compound is not extensively published, this guide will provide a robust framework for its handling and storage based on established scientific principles.

Chemical and Physical Properties

Understanding the fundamental chemical and physical properties of this compound is the first step in developing appropriate stability and storage protocols.

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 1445951-46-1 | [3][4][5] |

| Molecular Formula | C6H14ClN | [4][5] |

| Molecular Weight | 135.64 g/mol | [5] |

| Appearance | Likely a solid, as is typical for amine hydrochlorides. | General Knowledge |

| Solubility | Expected to have good water solubility. | [6] |

| Hygroscopicity | Expected to be hygroscopic. | [7][8] |

Stability Profile of this compound

The stability of an API is its ability to retain its chemical integrity and physical properties within specified limits throughout its shelf life. Several factors can influence the stability of this compound.

Mechanism of Amine Hydrochloride Stability

Primary amines are often converted to their hydrochloride salts to improve their stability and handling properties.[6] The protonation of the amine's lone pair of electrons to form an ammonium salt prevents oxidation, a common degradation pathway for free amines.[9] This makes the hydrochloride form generally more stable than the free base.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the public domain, potential degradation routes can be inferred from the chemistry of similar compounds. Forced degradation studies under various stress conditions are essential to identify these pathways.[10]

-

Hydrolysis: While the cyclobutane ring itself is relatively stable to hydrolysis, other parts of the molecule or impurities could be susceptible, particularly at extreme pH values.[2][11]

-

Oxidation: Although the hydrochloride salt form reduces the risk of oxidation at the nitrogen atom, other parts of the molecule could be susceptible to oxidative degradation, especially in the presence of oxygen and light.[9][10]

-

Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. The requirement for cold-chain transportation by some suppliers suggests a potential for thermal lability.[5]

-

Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species that can degrade the molecule. Photostability testing is a key component of stability programs as per ICH Q1B guidelines.[12][13]

Caption: Potential degradation pathways for this compound under various stress conditions.

The Role of the Cyclobutane Ring

The cyclobutane ring, while strained, is generally stable under typical pharmaceutical processing and storage conditions.[1] It is less reactive than a cyclopropane ring but more so than a cyclopentane ring.[14] Its inclusion in a molecule can enhance metabolic stability.[2] However, under harsh conditions, ring-opening reactions can occur.[15]

Recommended Storage and Handling

Based on the inferred properties and general principles for amine hydrochlorides, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

Storage Conditions

-

Temperature: A supplier's recommendation for "cold-chain transportation" strongly suggests that the compound should be stored at refrigerated temperatures (2-8 °C).[5] Long-term storage at room temperature may not be advisable without specific stability data to support it.

-

Humidity: As an amine hydrochloride, the compound is likely hygroscopic.[7][8] Therefore, it should be stored in a tightly sealed container in a dry environment, protected from moisture. The use of a desiccator is recommended.

-

Light: To prevent photolytic degradation, the compound should be stored in a light-resistant container.

-

Inert Atmosphere: For long-term storage, particularly for reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Handling

-

This compound is classified as a skin, eye, and respiratory irritant.[16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the material.

-

Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or powder.

Experimental Protocol for Stability Testing

A comprehensive stability testing program is essential to definitively establish the shelf-life and appropriate storage conditions for this compound. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[17][18]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical methods used for stability testing.[10]

-

Acid and Base Hydrolysis:

-

Treat solutions of the compound with 0.1 M HCl and 0.1 M NaOH.

-

Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 50-60°C).[19]

-

-

Oxidative Degradation:

-

Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%).

-

Analyze at regular intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and analyze at different time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[12][13]

-

A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Caption: A typical workflow for a forced degradation study.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to determine the shelf-life of the API under recommended storage conditions.[20]

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Methods:

-

A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to determine the purity of the API and to quantify any degradation products.[21]

-

Other tests should include appearance, water content (e.g., by Karl Fischer titration), and any other relevant physical or chemical properties.

-

Conclusion

While specific, publicly available stability data for this compound is limited, a robust understanding of its stability and appropriate storage conditions can be established by applying fundamental principles of organic chemistry and adhering to regulatory guidelines for stability testing. The information presented in this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and store this compound in a manner that ensures its quality and integrity. It is strongly recommended that formal stability studies be conducted to establish a definitive shelf-life and storage conditions for any application where this compound will be used.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. (3-methylcyclobutyl)methanamine;hydrochloride 95% | CAS: 1445951-46-1 | AChemBlock [achemblock.com]

- 4. 1445951-46-1 | MFCD25509405 | this compound [aaronchem.com]

- 5. 1445951-46-1|this compound|BLD Pharm [bldpharm.com]

- 6. Hydrochloride - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. reddit.com [reddit.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 16. chemical-label.com [chemical-label.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. youtube.com [youtube.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Biological Activities of (3-Methylcyclobutyl)methanamine hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylcyclobutyl)methanamine hydrochloride is a synthetic small molecule featuring a cyclobutane ring, a structural motif of increasing interest in medicinal chemistry. The rigid, puckered conformation of the cyclobutane moiety can impart favorable pharmacological properties, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles.[1] While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural similarity to known central nervous system (CNS) active agents suggests a strong potential for neuromodulatory effects. This technical guide provides a comprehensive framework for the systematic investigation of the potential biological activities of this compound, with a primary focus on its plausible interactions with key CNS targets. We present a series of detailed experimental protocols, from initial in vitro screening to preliminary in vivo behavioral assessments, to elucidate its pharmacological profile. This document is intended to serve as a roadmap for researchers seeking to explore the therapeutic potential of this and structurally related compounds.

Introduction: The Rationale for Investigating this compound

The cyclobutane ring is a valuable scaffold in modern drug discovery due to its unique three-dimensional structure and inherent strain, which can be leveraged to create conformationally constrained analogues of more flexible molecules.[2][3] This conformational rigidity can lead to higher binding affinity and selectivity for specific biological targets. Furthermore, the sp3-rich nature of the cyclobutane ring often contributes to improved metabolic stability by reducing susceptibility to enzymatic degradation.[1]

This compound is a primary amine appended to a methyl-substituted cyclobutane. This structural motif bears resemblance to the pharmacophores of various CNS-active compounds, including monoamine reuptake inhibitors and receptor modulators. The presence of the amine group suggests potential interactions with targets that recognize endogenous monoamines like serotonin, dopamine, and norepinephrine. Therefore, a logical starting point for the investigation of this compound is the assessment of its activity at monoamine transporters and related CNS receptors.

Proposed Primary Biological Target: Monoamine Transporters

Given the structural features of this compound, a primary hypothesis is its potential interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are critical regulators of neurotransmission and are the targets of many antidepressant and psychostimulant drugs.

In Vitro Assessment of Monoamine Transporter Inhibition

The initial step in evaluating the compound's activity is to determine its potency and selectivity as an inhibitor of monoamine transporters using in vitro uptake assays.

This protocol describes a method to measure the inhibition of radiolabeled substrate uptake into cells expressing the human serotonin, norepinephrine, or dopamine transporters.[4][5][6]

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Krebs-Henseleit buffer (KHB)

-

[³H]-Serotonin ([³H]-5-HT), [³H]-Norepinephrine ([³H]-NE), or [³H]-Dopamine ([³H]-DA)

-

This compound

-

Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)

-

96-well cell culture plates

-

Scintillation counter and vials

-

1% Sodium Dodecyl Sulfate (SDS)

Procedure:

-

Cell Culture: Culture HEK293 cells expressing hSERT, hNET, or hDAT in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of this compound and reference inhibitors in KHB.

-

Assay Initiation:

-

Wash the cells once with room temperature KHB.

-

Add 50 µL of KHB containing various concentrations of the test compound or reference inhibitor to the wells.

-

Pre-incubate for 10-20 minutes at room temperature.

-

-

Radiotracer Addition: Add 50 µL of KHB containing the radiolabeled substrate ([³H]-5-HT for SERT, [³H]-NE for NET, or [³H]-DA for DAT) at a final concentration close to its Kₘ value.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature to measure initial uptake rates.

-

Assay Termination:

-

Rapidly wash the cells twice with ice-cold KHB to remove unincorporated radiotracer.

-

Lyse the cells by adding 100 µL of 1% SDS to each well.

-

-

Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor.

-

Subtract non-specific uptake from all measurements to obtain specific uptake.

-

Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Data Presentation:

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| (3-Methylcyclobutyl)methanamine HCl | Experimental Value | Experimental Value | Experimental Value |

| Fluoxetine (Reference) | ~1-10 | >1000 | >1000 |

| Desipramine (Reference) | >100 | ~1-10 | >1000 |

| GBR12909 (Reference) | >1000 | >1000 | ~1-10 |

| Table 1: Hypothetical data table for summarizing monoamine transporter inhibition results. |

Experimental Workflow Diagram:

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Secondary Target Screening: CNS Receptor Binding

To broaden the pharmacological characterization, this compound should be screened against a panel of CNS receptors. Based on the structures of known CNS-active drugs, potential targets include sigma receptors (σ₁ and σ₂), adrenergic receptors, and serotonergic receptors.

In Vitro Assessment of Receptor Binding Affinity

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[1][7][8]

This protocol provides a general framework for assessing the binding of this compound to a target receptor (e.g., sigma-1 receptor) expressed in cell membranes.[1]

Materials:

-

Cell membranes prepared from cells or tissues expressing the target receptor (e.g., guinea pig brain for sigma receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl)

-

Radioligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for σ₁ receptors)

-

This compound

-

Reference compounds (e.g., Haloperidol for sigma receptors)

-

96-well filter plates with glass fiber filters

-

Vacuum manifold

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, assay buffer, radioligand at a concentration near its K₋ value, and varying concentrations of this compound or a reference compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Assay Termination: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification:

-

Allow the filters to dry.

-

Add scintillation fluid to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known ligand for the target receptor.

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the percentage of specific binding versus the log concentration of the test compound and fit the data to determine the IC₅₀.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Data Presentation:

| Receptor Target | Radioligand | Kᵢ (nM) |

| Sigma-1 | [³H]-(+)-pentazocine | Experimental Value |

| Sigma-2 | [³H]-DTG (+ pentazocine) | Experimental Value |

| α₁-adrenergic | [³H]-Prazosin | Experimental Value |

| 5-HT₂ₐ | [³H]-Ketanserin | Experimental Value |

| Table 2: Hypothetical data table for summarizing CNS receptor binding affinities. |

Logical Relationship Diagram:

Caption: Logical flow of a competitive radioligand binding assay.

In Vivo Behavioral Pharmacology

Should the in vitro data suggest significant activity at monoamine transporters or other relevant CNS targets, preliminary in vivo studies are warranted to assess the compound's behavioral effects in animal models.

Assessment of Antidepressant-like Activity

The forced swim test and tail suspension test are widely used screening models for antidepressant-like activity in rodents.[9][10]

Materials:

-

Male mice (e.g., C57BL/6)

-

Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

-

This compound

-

Vehicle (e.g., saline)

-

Reference antidepressant (e.g., imipramine)

-

Video recording equipment and analysis software

Procedure:

-

Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.

-

Dosing: Administer this compound, vehicle, or the reference antidepressant via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Test Session:

-

Gently place each mouse into the cylinder of water for a 6-minute session.

-

Record the session for later analysis.

-

-

Data Analysis: Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Statistical Analysis: Compare the immobility time of the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.

Conclusion

While the biological activities of this compound are yet to be fully elucidated, its chemical structure provides a strong rationale for its investigation as a potential CNS agent. The experimental framework outlined in this guide, progressing from in vitro target screening to in vivo behavioral models, offers a systematic approach to characterizing its pharmacological profile. The unique properties of the cyclobutane scaffold suggest that this compound could possess desirable drug-like properties, making it a compelling candidate for further research and development in the field of neuroscience.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

Safety, handling, and MSDS for (3-Methylcyclobutyl)methanamine hydrochloride

An In-depth Technical Guide to the Safe Handling of (3-Methylcyclobutyl)methanamine hydrochloride

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. Among these is this compound (CAS No. 1445951-46-1), a compound of interest for its potential applications. The responsible advancement of science, however, necessitates an equally advanced approach to safety. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to instill a deep, causal understanding of the safe handling, storage, and emergency response protocols for this compound. Our objective is not just to list procedures, but to explain the scientific rationale that underpins them, creating a self-validating system of safety that protects researchers, preserves sample integrity, and ensures reproducible outcomes.

Section 1: Chemical Identity and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

This compound is a primary amine hydrochloride salt. The presence of the hydrochloride group generally enhances water solubility and stability compared to the free base form. It is typically supplied as an off-white to white solid.[1][2]

| Property | Data | Source(s) |

| CAS Number | 1445951-46-1 | [3][4] |

| Molecular Formula | C₆H₁₄ClN | [3][5] |

| Molecular Weight | 135.64 g/mol | [3] |

| Physical Form | Solid | [2] |

| Appearance | Off-white | [1][6] |

| Solubility | Soluble in water | [1][6] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

| Stability | Stable under normal conditions; noted to be hygroscopic | [1] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on data from structurally similar compounds, this compound is classified as a hazardous substance requiring specific precautions.[2]

| GHS Classification | Code | Description | Source(s) |

| Signal Word | Warning | [2][7] | |

| Pictogram | GHS07 (Exclamation Mark) |

| [2] |

| Hazard Statements | H302 | Harmful if swallowed | [2][6] |

| H315 | Causes skin irritation | [2][6] | |

| H319 | Causes serious eye irritation | [2][6] | |

| H335 | May cause respiratory irritation | [2][6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2][8] |

| P264 | Wash skin thoroughly after handling | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2][6][8] |

Expert Analysis: The hazard profile is characteristic of many amine hydrochloride salts. The irritant properties (H315, H319, H335) stem from the compound's ability to interact with and disrupt biological membranes and proteins upon contact. The oral toxicity (H302) indicates that ingestion of even relatively small quantities can cause systemic harm. These classifications are the primary drivers for the stringent handling and personal protective equipment protocols outlined in the following sections.

Section 3: Protocols for Safe Laboratory Handling and Storage

Adherence to meticulous handling and storage protocols is non-negotiable. The following steps are designed to minimize exposure, prevent contamination, and maintain the chemical integrity of the substance.

Engineering and Administrative Controls

The first line of defense is to engineer out the hazard.

-

Ventilation: All manipulations of solid this compound, especially weighing and transfers that can generate dust, must be performed in a certified chemical fume hood or a ventilated balance enclosure.[9][10] This is critical to mitigate the risk of respiratory irritation (H335).

-

Designated Areas: Designate specific areas within the laboratory for handling this compound. This prevents cross-contamination of other experiments and workspaces.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in all areas where the chemical is handled.[11] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9][12]

Storage Protocol

The stability and integrity of the compound depend heavily on storage conditions.

-

Container: Keep the compound in its original, tightly sealed container.[13]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[2] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation and inaccurate weighing for experiments.[1]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1][9][13]

Section 4: Personal Protective Equipment (PPE) Selection Protocol

PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is not a one-size-fits-all decision; it must be based on a risk assessment of the specific task being performed.

Mandatory Base-Level PPE:

-

Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[9] When there is a risk of splashing or handling larger quantities, chemical safety goggles or a full-face shield are required.[6]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to use proper glove removal technique to avoid skin contamination.[9][10]

-

Body Protection: A standard laboratory coat must be worn and kept fastened.

Task-Dependent PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Section 5: Emergency Response Protocols

Even in the most controlled environments, incidents can occur. A well-rehearsed emergency plan is crucial for mitigating harm.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Medical attention should always be sought following any significant exposure.[14]

| Exposure Route | First Aid Protocol | Source(s) |